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Compound of Interest

Compound Name: SP-471

Cat. No.: B15565710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vepdegestrant (formerly SP-471, now

officially ARV-471), a novel proteolysis-targeting chimera (PROTAC) estrogen receptor (ER)

degrader, with alternative therapies for the treatment of estrogen receptor 1 (ESR1)-mutant

breast cancer. The emergence of ESR1 mutations is a significant clinical challenge, driving

resistance to standard endocrine therapies. This document synthesizes preclinical and clinical

data to evaluate the efficacy and mechanism of action of vepdegestrant in this patient

population.

Executive Summary
ESR1-mutant breast cancer is characterized by constitutive, ligand-independent activation of

the estrogen receptor, rendering many endocrine therapies ineffective. Vepdegestrant, a

PROTAC, offers a novel mechanism of action by inducing the degradation of the ER protein.

Preclinical and clinical studies have demonstrated its potential to overcome resistance in

ESR1-mutant models and patients. This guide compares vepdegestrant with current standards

of care, including the selective estrogen receptor degrader (SERD) fulvestrant, the oral SERD

elacestrant, and CDK4/6 inhibitors in combination with endocrine therapy.
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Parameter
Vepdegestrant
(ARV-471)

Fulvestrant
Cell/Animal
Model

Reference

ER Degradation

(in vitro)
>90% ~40-60%

MCF7, T47D

(WT & ESR1-

mutant)

[1]

ER Degradation

(in vivo)
≥90% 63-65% MCF7 xenografts [1]

Tumor Growth

Inhibition (TGI) in

MCF7 xenografts

87%-123% 31%-80%
MCF7 orthotopic

xenografts
[1][2]

TGI in ESR1

Y537S PDX

model

Showed tumor

regression
-

ST941/HI PDX

model
[1][2]

TGI in

Palbociclib-

resistant ESR1

Y537S PDX

model

102% -
ST941/HI/PBR

PDX model
[1][2]

DC50 (ER

degradation)
~2 nM -

ER-positive

breast cancer

cell lines

[3]
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Endpoint
Vepdegestr
ant (ARV-
471)

Fulvestrant
Hazard
Ratio (95%
CI)

p-value Reference

Median

Progression-

Free Survival

(PFS)

5.0 months 2.1 months <0.60
Statistically

Significant
[4][5]

Clinical

Benefit Rate

(CBR)

42.1% 20.2% - - [5]

Objective

Response

Rate (ORR)

18.6% 4.0% - - [5]

Clinical Efficacy of Elacestrant vs. Standard of Care
(EMERALD Trial) in ESR1-Mutant Population

Endpoint Elacestrant

Standard of
Care
(Fulvestrant
or AI)

Hazard
Ratio (95%
CI)

p-value Reference

Median

Progression-

Free Survival

(PFS)

3.8 months 1.9 months
0.55 (0.39-

0.77)
0.0005 [6]

PFS in

patients with

prior

ET+CDK4/6i

≥12 months

8.6 months 1.9 months
0.41 (0.26-

0.63)
- [7]
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Trial Endpoint

Fulvestra
nt +
Palbocicli
b

Comparat
or

Hazard
Ratio
(95% CI)

p-value
Referenc
e

PALOMA-3
Median

PFS
9.4 months

Fulvestrant

+ Placebo

(3.6

months)

0.43 (0.25-

0.74)
0.002 [8]

PADA-1

(switched

upon ESR1

mutation

detection)

Median

PFS

11.9

months

Aromatase

Inhibitor +

Palbociclib

(5.7

months)

0.61 (0.43-

0.86)
0.0040 [9]

Experimental Protocols
Vepdegestrant Preclinical Studies
Cell Lines and Culture: MCF7 and T47D breast cancer cell lines (wild-type and engineered to

express ESR1 Y537S or D538G mutations) were utilized.[10][11] Cells were cultured in

appropriate media supplemented with fetal bovine serum. For experiments evaluating

estrogen-dependent growth, charcoal-stripped serum was used to remove endogenous

hormones.[12]

Western Blotting for ER Degradation: Cells were treated with vepdegestrant or fulvestrant at

various concentrations and for different durations. Whole-cell lysates were prepared, and

protein concentrations were determined. Equal amounts of protein were separated by SDS-

PAGE, transferred to a membrane, and probed with antibodies against ERα and a loading

control (e.g., GAPDH or β-actin).[13]

Cell Proliferation Assays: Cell viability was assessed using assays such as WST-8.[10] Cells

were seeded in 96-well plates and treated with a range of drug concentrations. After a defined

incubation period (e.g., 5 days), the assay reagent was added, and absorbance was measured

to determine the relative number of viable cells.[14]
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Xenograft and Patient-Derived Xenograft (PDX) Models: Female immunodeficient mice were

used. For MCF7 xenografts, cells were implanted into the mammary fat pads.[12] For PDX

models, tumor fragments from patients with ESR1-mutant breast cancer were implanted

subcutaneously. Tumor growth was monitored, and treatments (vepdegestrant, fulvestrant)

were administered orally or via injection. Tumor volume was measured regularly, and at the end

of the study, tumors were harvested for analysis of ER protein levels.[1][2]

Key Clinical Trial Protocols
VERITAC-2 (NCT05654623): A Phase 3, randomized, open-label trial comparing vepdegestrant

to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had

progressed on a CDK4/6 inhibitor plus endocrine therapy.[15][16][17][18]

Patient Population: Adult patients with ER+/HER2- advanced breast cancer with progression

after one line of CDK4/6 inhibitor therapy in combination with endocrine therapy.[18]

Intervention: Vepdegestrant administered orally once daily versus fulvestrant administered

intramuscularly.[4][17]

Primary Endpoints: Progression-free survival (PFS) in the intent-to-treat (ITT) population and

in the ESR1-mutant population.[15][16]

EMERALD (NCT03778931): A Phase 3, randomized, open-label trial comparing elacestrant to

standard-of-care (SOC) endocrine therapy (fulvestrant or an aromatase inhibitor).[6][7][19][20]

[21]

Patient Population: Postmenopausal women and men with ER+/HER2- advanced or

metastatic breast cancer who had received one or two prior lines of endocrine therapy,

including a CDK4/6 inhibitor.[6][21]

Intervention: Elacestrant orally once daily versus investigator's choice of SOC endocrine

therapy.[21]

Primary Endpoints: PFS in all patients and in patients with ESR1-mutated tumors.[19][21]

PALOMA-3 (NCT01942135): A Phase 3, randomized, double-blind, placebo-controlled trial of

fulvestrant with or without palbociclib.[22][23][24][25][26]
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Patient Population: Women with HR+/HER2- advanced breast cancer that progressed on

prior endocrine therapy.[22][23]

Intervention: Fulvestrant plus palbociclib or fulvestrant plus placebo.[22]

Primary Endpoint: Progression-free survival.[22]

PADA-1 (NCT03079011): A Phase 3, randomized, open-label trial evaluating a switch to

fulvestrant plus palbociclib upon detection of a rising ESR1 mutation in the blood.[8][9][27]

Patient Population: Patients with ER+/HER2- metastatic breast cancer receiving first-line

aromatase inhibitor plus palbociclib.[27]

Intervention: Upon detection of a rising ESR1 mutation, patients were randomized to

continue the same therapy or switch to fulvestrant plus palbociclib.[28][27]

Primary Endpoint: Progression-free survival in randomized patients.[27]
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Therapeutic Rationale for Vepdegestrant in ESR1-Mutant Breast Cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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